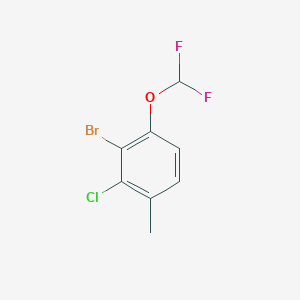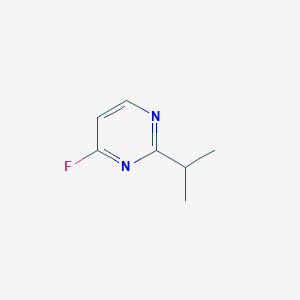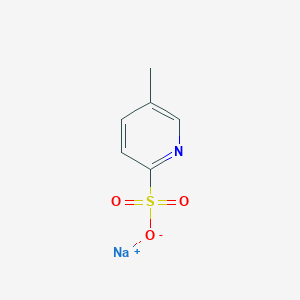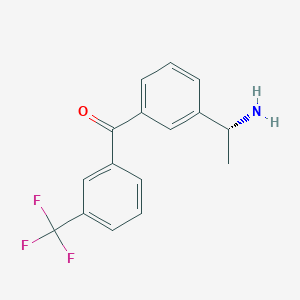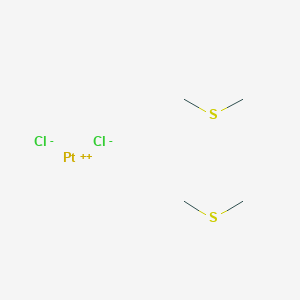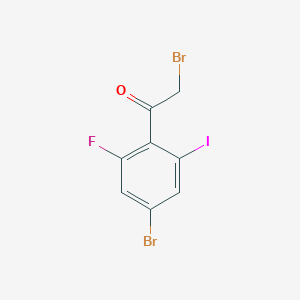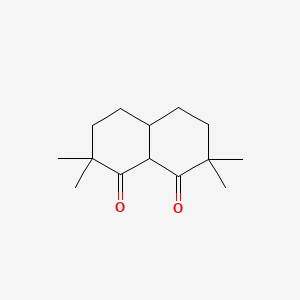![molecular formula C10H8N2O2 B13121377 (E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine ring system fused with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylic acid typically involves the condensation of pyrazolo[1,5-a]pyridine derivatives with acrylic acid or its derivatives under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, (E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylic acid derivatives have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also explored for its potential in creating advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: A related compound with distinct chemical properties and applications.
Uniqueness
(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-pyrazolo[1,5-a]pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-3-8-2-1-7-12-9(8)5-6-11-12/h1-7H,(H,13,14)/b4-3+ |
InChI Key |
CCVREYLXMNLPIX-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CN2C(=CC=N2)C(=C1)/C=C/C(=O)O |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)


![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)

